N-[2-(1-but-3-enoylpiperidin-4-yl)pyrazol-3-yl]-3-phenoxypropanamide
Overview
Description
N-[2-(1-but-3-enoylpiperidin-4-yl)pyrazol-3-yl]-3-phenoxypropanamide is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a pyrazole ring, and a phenoxypropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-but-3-enoylpiperidin-4-yl)pyrazol-3-yl]-3-phenoxypropanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the phenoxypropanamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-but-3-enoylpiperidin-4-yl)pyrazol-3-yl]-3-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and stability.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Scientific Research Applications
N-[2-(1-but-3-enoylpiperidin-4-yl)pyrazol-3-yl]-3-phenoxypropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[2-(1-but-3-enoylpiperidin-4-yl)pyrazol-3-yl]-3-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(1-but-3-enoylpiperidin-4-yl)pyrazol-3-yl]-3-phenoxypropanamide include other pyrazole derivatives and piperidine-containing compounds. Examples include:
- 1-(but-3-yn-1-yl)piperidin-4-amine
- 2-(1H-Pyrazol-3-yl)phenol
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-[2-(1-but-3-enoylpiperidin-4-yl)pyrazol-3-yl]-3-phenoxypropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-2-6-21(27)24-14-10-17(11-15-24)25-19(9-13-22-25)23-20(26)12-16-28-18-7-4-3-5-8-18/h2-5,7-9,13,17H,1,6,10-12,14-16H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXWNDDOFNJIIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)CCOC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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